PF-00277343
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Overview
Description
PF-00277343 is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a fluorophenyl group, a hydroxyphenoxy group, and a dimethylphenyl group, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of PF-00277343 involves several steps. One common method starts with the preparation of the triazine ring through the reaction of cyanuric chloride with appropriate nucleophiles. The subsequent substitution reactions introduce the fluorophenyl, hydroxyphenoxy, and dimethylphenyl groups. The reaction conditions typically involve the use of solvents like 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .
Chemical Reactions Analysis
PF-00277343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of PF-00277343 involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the hydroxyphenoxy group allows for hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity. Compared to these compounds, PF-00277343 offers unique structural features that may provide enhanced biological activity and specificity.
Properties
CAS No. |
332926-04-2 |
---|---|
Molecular Formula |
C24H20FN3O4 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[4-[3-[(4-fluorophenyl)methyl]-4-hydroxyphenoxy]-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C24H20FN3O4/c1-14-9-19(28-24(31)27-22(30)13-26-28)10-15(2)23(14)32-20-7-8-21(29)17(12-20)11-16-3-5-18(25)6-4-16/h3-10,12-13,29H,11H2,1-2H3,(H,27,30,31) |
InChI Key |
HQXKNHQWCAXRDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4 |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF 00277343 PF-00277343 PF00277343 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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